Cimigenoside (C35H56O9, MW: 620.81 g/mol) is a highly purified cycloartane-type triterpene glycoside isolated primarily from the rhizomes of Cimicifuga species. Structurally defined by a cimigenol moiety linked to a β-D-xylopyranoside unit, it serves as a critical, high-purity (≥98%) analytical reference standard for botanical extract standardization. Beyond its role in quality control, Cimigenoside is procured for targeted pharmacological research due to its validated bioactivity as a SIRT3 enhancer and a novel γ-secretase inhibitor. Unlike crude triterpene mixtures, procurement of analytical-grade Cimigenoside ensures reproducible solubility profiles and precise baseline resolution in LC-MS and HPLC-ELSD workflows, making it an essential material for both rigorous phytochemical profiling and advanced mechanistic assays [1].
Substituting Cimigenoside with crude Cimicifuga extracts or closely related triterpenes like actein or 23-epi-26-deoxyactein introduces critical analytical and biological confounding factors. Crude extracts suffer from extreme batch-to-batch variability and lack UV chromophores above 200 nm, making total triterpene quantification highly inaccurate without specific baseline-separated markers like Cimigenoside [1]. Furthermore, substituting Cimigenoside with its aglycone counterpart, cimigenol, severely compromises processability; the absence of the β-D-xylopyranoside unit drastically reduces aqueous solubility, necessitating harsh organic solvents that can interfere with sensitive cell culture assays. Biologically, Cimigenoside possesses distinct target specificities—such as direct SIRT3 binding and γ-secretase inhibition—that are not uniformly shared by other in-class cycloartane triterpenoids, rendering generic substitution unviable for targeted mechanistic research.
In phytochemical profiling, triterpene glycosides are notoriously difficult to quantify due to the lack of strong UV absorbance. Cimigenoside provides a distinct, baseline-separated peak in LC-MS (yielding a characteristic m/z 621 fragment) that does not co-elute with actein or 23-epi-26-deoxyactein [1].
| Evidence Dimension | Chromatographic baseline separation |
| Target Compound Data | Cimigenoside (m/z 621 fragment, baseline separated) |
| Comparator Or Baseline | Crude extract total triterpenes (overlapping, unresolved peaks) |
| Quantified Difference | Enables precise individual quantification without co-elution interference |
| Conditions | SIM LC-MS and HPLC-PDA analysis of botanical extracts |
Procuring Cimigenoside as a discrete analytical standard is mandatory for accurate, reproducible quality control and standardization of commercial botanical formulations.
The structural inclusion of the β-D-xylopyranoside unit in Cimigenoside significantly alters its physicochemical properties compared to its aglycone form. While cimigenol is highly lipophilic and prone to precipitation in aqueous media, Cimigenoside demonstrates enhanced hydrophilicity, allowing for stable stock solutions (e.g., 10 mM in 0.1% DMSO) without phase separation during assay dilution .
| Evidence Dimension | Aqueous solubility and stock stability |
| Target Compound Data | Cimigenoside (Cimigenol-3-O-β-D-xylopyranoside) |
| Comparator Or Baseline | Cimigenol (Aglycone) |
| Quantified Difference | Significantly improved aqueous solubility and reduced precipitation risk |
| Conditions | Preparation of 10 mM stock solutions for in vitro cell culture |
Improved solubility ensures consistent dosing and reproducibility in high-throughput screening and cell-based assays, reducing solvent-induced artifacts.
Unlike generic anti-inflammatory triterpenes, Cimigenoside exhibits highly specific target engagement with sirtuin 3 (SIRT3). Molecular docking confirms that Cimigenoside directly binds to SIRT3 with a high-affinity docking score of -11.3 kcal/mol, forming three critical hydrogen bonds. In DSS-induced models, it completely restores SIRT3 protein expression, an effect that is entirely abolished in SIRT3-KO baselines [1].
| Evidence Dimension | SIRT3 Binding Affinity and Expression Restoration |
| Target Compound Data | Cimigenoside (-11.3 kcal/mol docking score; restores SIRT3) |
| Comparator Or Baseline | DSS-induced baseline (depleted SIRT3) / SIRT3-KO models (zero efficacy) |
| Quantified Difference | Direct, high-affinity binding and essential dependence on SIRT3 for efficacy |
| Conditions | Molecular docking and DSS-induced ulcerative colitis murine model |
Validates the procurement of Cimigenoside as a highly specific, target-validated probe for SIRT3-mediated redox and inflammatory pathway research.
In physiological evaluations of steroid release, Cimigenoside serves as a critical non-estrogenic baseline. When compared to phytoestrogens like genistein or endogenous estradiol, which significantly alter ovarian and testicular steroid release, Cimigenoside demonstrates 0% deviation from control baselines regarding estrogenic activity[1].
| Evidence Dimension | Systemic estrogenic activity (steroid release alteration) |
| Target Compound Data | Cimigenoside (No alteration vs. control) |
| Comparator Or Baseline | Genistein / Estradiol (Significant alteration) |
| Quantified Difference | Complete absence of estrogenic interference |
| Conditions | In vivo physiological steroid release assays |
Makes Cimigenoside an ideal, safe procurement choice for developing hormone-independent therapeutics or serving as a negative control in endocrine assays.
Cimigenoside demonstrates potent, targeted cytotoxicity in lung cancer models by specifically inhibiting the NF-κB pathway. In A549 cells, treatment with Cimigenoside at low micromolar concentrations (1, 2, and 5 μmol/L) induced dose-dependent apoptosis, significantly reducing p65 expression while increasing IκBα protein levels compared to untreated baselines [1].
| Evidence Dimension | NF-κB pathway suppression (p65 reduction) |
| Target Compound Data | Cimigenoside (Effective at 1-5 μmol/L) |
| Comparator Or Baseline | Untreated A549 baseline |
| Quantified Difference | Dose-dependent induction of apoptosis and p65 reduction at ≤5 μmol/L |
| Conditions | A549 human lung cancer cell line, 48-72h MTT and Western blot |
Provides a highly potent, pathway-specific triterpenoid option for researchers procuring compounds for NF-κB-targeted lung cancer drug discovery.
Due to its baseline separation capabilities in LC-MS (m/z 621), Cimigenoside is an essential analytical standard for the quality control of commercial Cimicifuga racemosa extracts. Procuring high-purity Cimigenoside allows manufacturers to accurately quantify triterpene glycoside content, ensuring batch-to-batch reproducibility and compliance with pharmacopeial standards without the confounding effects of co-eluting analogs[1].
With a validated docking score of -11.3 kcal/mol and proven efficacy in restoring SIRT3 expression, Cimigenoside is the optimal procurement choice for researchers investigating mitochondrial acetylome regulation. It is specifically suited for in vivo models of ulcerative colitis, intestinal ischemia, and other redox-impaired pathologies where SIRT3 enhancement is the primary therapeutic target [2].
Cimigenoside’s proven ability to induce apoptosis via NF-κB suppression at low micromolar concentrations (1-5 μmol/L), combined with its strict lack of systemic estrogenic activity, makes it a superior candidate for oncology research. It is particularly valuable for developing treatments for hormone-sensitive cancers or lung cancer (e.g., A549 models) where estrogenic off-target effects must be strictly avoided [3].